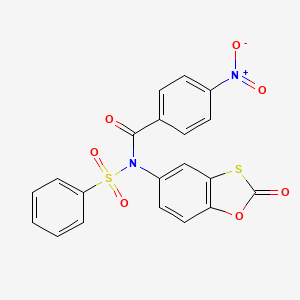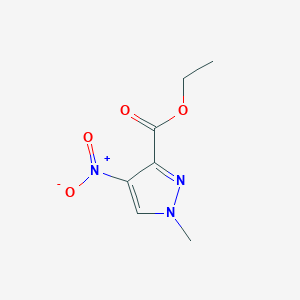
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several kinases, including FGFR1, FGFR2, and FLT3. These kinases are known to play a critical role in cell growth and proliferation, as well as in the pathogenesis of various diseases. By inhibiting the activity of these kinases, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide can effectively slow down or halt the progression of these diseases.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of kinases involved in cell growth and proliferation, as well as in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders, where it can inhibit the activity of kinases involved in the pathogenesis of these diseases.
実験室実験の利点と制限
One of the main advantages of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its ability to inhibit the activity of several kinases, making it a potential therapeutic agent for various diseases. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its lack of selectivity, as it can inhibit the activity of several kinases, which may lead to off-target effects.
将来の方向性
There are several future directions for the study of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, including the development of more selective inhibitors that can target specific kinases involved in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide for various diseases, as well as its potential side effects. Furthermore, the potential of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular diseases, should be explored.
合成法
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is a synthetic compound that was first reported by researchers from the Dana-Farber Cancer Institute and the Broad Institute of MIT and Harvard in 2014. The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide involves a multistep process that includes the coupling of 4-fluorobenzylamine with 2-(4-fluorophenoxy)ethylamine, followed by the reaction of the resulting intermediate with 1H-imidazole-1-carboxaldehyde. The final step involves the reaction of the imidazole intermediate with 4-bromobenzoyl chloride to yield 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide.
科学的研究の応用
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to inhibit the activity of several kinases, including FGFR1, FGFR2, and FLT3, which are known to play a critical role in cancer cell growth and proliferation. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been shown to be potential targets for 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide due to its ability to inhibit the activity of several kinases involved in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, where it has been shown to inhibit the activity of kinases involved in the pathogenesis of these diseases.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-5-7-18(8-6-17)25-12-10-22-19(24)16-3-1-15(2-4-16)13-23-11-9-21-14-23/h1-9,11,14H,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLADBQBQYNHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2834074.png)


![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)
![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)
![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)